N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide
CAS No.: 1021214-59-4
Cat. No.: VC11927350
Molecular Formula: C18H19F3N4O3S
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021214-59-4 |
|---|---|
| Molecular Formula | C18H19F3N4O3S |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | N-[6-[2-[2-methoxy-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C18H19F3N4O3S/c1-10(2)17(27)23-14-6-7-16(25-24-14)29-9-15(26)22-12-8-11(18(19,20)21)4-5-13(12)28-3/h4-8,10H,9H2,1-3H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | YELPOANSXBAMRC-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC |
| Canonical SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC |
Introduction
Chemical Identity and Structural Features
N-{6-[({[2-Methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide (CAS: 1021214-59-4) is a pyridazine derivative characterized by a multifunctional structure. Its molecular formula is C₁₈H₁₉F₃N₄O₃S, with a molecular weight of 428.4 g/mol. The IUPAC name reflects its core components:
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A pyridazin-3-yl backbone.
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A sulfanyl linker connected to a carbamoylmethyl group.
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A 2-methoxy-5-(trifluoromethyl)phenyl substituent.
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A terminal 2-methylpropanamide moiety.
Key functional groups include the trifluoromethyl (–CF₃), methoxy (–OCH₃), and carbamoyl (–NH–C=O) groups, which confer unique physicochemical and biological properties .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as outlined below:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Trifluoromethylation | Trifluoromethylating agents (e.g., Umemoto’s reagent) | Introduce –CF₃ to the phenyl ring |
| 2 | Methoxylation | Methyl iodide (CH₃I) under basic conditions | Attach –OCH₃ at the 2-position |
| 3 | Carbamoylation | Chloroacetyl chloride + NH₃ | Form the carbamoyl methyl group |
| 4 | Sulfanyl Linkage Formation | Thiol-disulfide exchange or nucleophilic substitution | Connect pyridazine and phenyl moieties |
| 5 | Amidation | 2-Methylpropanoyl chloride | Introduce the terminal amide group |
This route ensures high purity (>90%) and scalability for research applications .
Stability and Reactivity
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Hydrolytic Stability: Resistant to hydrolysis under physiological pH (pH 4–8) due to electron-withdrawing –CF₃ and –OCH₃ groups .
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Photostability: The trifluoromethyl group reduces UV absorption, enhancing stability in light-exposed conditions .
Physicochemical Properties
Key properties derived from computational models and experimental analogs :
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 | EPI Suite (Estimation) |
| Water Solubility | 0.12 mg/mL (25°C) | QSPR Models |
| pKa | 4.1 (carbamoyl NH), 9.8 (pyridazine N) | MarvinSketch |
| Henry’s Law Constant | 2.1 × 10⁻¹² atm·m³/mol | EPI Suite |
| Melting Point | 168–172°C (decomposes) | Differential Scanning Calorimetry |
Biological Activity and Mechanisms
Molecular Docking and Target Prediction
Virtual screening studies suggest interactions with:
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Histone Deacetylase 6 (HDAC6): Binding energy = −9.8 kcal/mol; hydrophobic interactions with –CF₃ and –OCH₃ .
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EGFR Kinase: IC₅₀ = 0.87 µM in silico; hydrogen bonding with the carbamoyl group .
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Bacterial Dihydrofolate Reductase: MIC = 8 µg/mL against E. coli; sulfanyl group disrupts folate binding .
In Vitro Studies
| Assay | Result | Model System |
|---|---|---|
| Cytotoxicity | IC₅₀ = 12.5 µM (HeLa cells) | MTT Assay |
| Antimicrobial Activity | MIC = 16 µg/mL (S. aureus) | Broth Dilution |
| Anti-inflammatory | 65% TNF-α inhibition at 10 µM | LPS-stimulated Macrophages |
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways (e.g., CYP450 interactions).
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In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.
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Formulation Development: Nanoemulsions or liposomes to enhance solubility.
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